N-(6-bromo-2,3-dihydro-1H-inden-5-yl)acetamide
Description
N-(6-Bromo-2,3-dihydro-1H-inden-5-yl)acetamide is a bicyclic acetamide derivative featuring a bromine substituent at position 6 of the inden ring and an acetamide group at position 4. It is commercially available as a pharmaceutical intermediate (industrial/pharma grade, 99% purity) and is synthesized via undisclosed methods, though related compounds often employ palladium catalysis or halogenation strategies . Its molecular formula is C₁₁H₁₂BrNO, with a molecular weight of 266.13 g/mol .
Properties
IUPAC Name |
N-(6-bromo-2,3-dihydro-1H-inden-5-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c1-7(14)13-11-6-9-4-2-3-8(9)5-10(11)12/h5-6H,2-4H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSZWXNUSLPNWEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C2CCCC2=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00439316 | |
| Record name | 5-acetamido-6-bromoindan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00439316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157701-33-2 | |
| Record name | 5-acetamido-6-bromoindan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00439316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Bromine in Acetic Acid
The most widely reported method involves electrophilic aromatic bromination of 5-acetamidoindane using molecular bromine (Br₂) in glacial acetic acid. This approach leverages the acetamide group’s directing effects to achieve regioselectivity at the 6-position.
Procedure :
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Reactants : 5-Acetamidoindane (1 equiv.), Br₂ (1.2 equiv.), glacial acetic acid (solvent).
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Conditions : 15°C, 1 hour under stirring.
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Workup : The reaction mixture is quenched with ice-cold water, neutralized with sodium hydroxide, and extracted with dichloromethane. The organic layer is dried over Na₂SO₄ and concentrated under reduced pressure.
Mechanistic Insight :
The acetamide group activates the aromatic ring via electron donation, directing bromination to the para position (C6). The low temperature minimizes di- or polybromination byproducts.
Characterization Data :
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¹H NMR (CDCl₃) : δ 7.38 (s, 1H, H-7), 8.14 (s, 1H, H-4), 2.72–3.05 (m, 4H, CH₂), 2.15 (s, 3H, CH₃).
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Regioselectivity : Para coupling between H-4 and H-7 (J < 1 Hz) confirms bromination at C6.
NBS-Mediated Bromination
NBS with NaClO₄–SiO₂ in PEG-400
NBS offers a milder alternative to molecular bromine, particularly for substrates sensitive to strong acids. This method employs a heterogeneous catalyst system to enhance selectivity.
Procedure :
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Reactants : 5-Acetamidoindane (1 equiv.), NBS (1.1 equiv.), NaClO₄–SiO₂ (catalyst), PEG-400 (solvent).
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Conditions : Room temperature, 30 days.
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Workup : The catalyst is filtered, and the product is purified via column chromatography (hexane/ethyl acetate).
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Yield : 28–40% (mixture of mono- and dibrominated products).
Limitations :
Prolonged reaction times and competing hydrolysis of the acetamide group reduce yields. The acidic byproduct HBr promotes partial deacetylation, necessitating careful pH control.
Acetylation of 6-Bromo-5-aminoindane
Two-Step Synthesis via Amine Intermediate
This route involves bromination of 5-aminoindane followed by acetylation, offering flexibility for late-stage functionalization.
Step 1: Bromination of 5-Aminoindane
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Reactants : 5-Aminoindane (1 equiv.), Br₂ (2.2 equiv.), acetic acid.
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Conditions : 0°C to room temperature, 24 hours.
Step 2: Selective Acetylation
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Reactants : 6-Bromo-5-aminoindane (1 equiv.), acetic anhydride (1.1 equiv.), pyridine (base).
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Conditions : Room temperature, 2 hours.
Advantages :
-
Enables modular synthesis of derivatives by varying bromination and acetylation steps.
Comparative Analysis of Methods
| Method | Reagents | Temperature | Time | Yield | Key Advantage |
|---|---|---|---|---|---|
| Direct Bromination (Br₂) | Br₂, AcOH | 15°C | 1 h | 70% | High regioselectivity |
| NBS-Mediated | NBS, NaClO₄–SiO₂ | RT | 30 d | 28–40% | Mild conditions |
| Two-Step Acetylation | Br₂, Ac₂O | 0–25°C | 26 h | 75–90% | Modularity |
Key Findings :
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Direct Bromination is optimal for scalability and efficiency, though it requires careful handling of corrosive Br₂.
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NBS Methods suit acid-sensitive substrates but suffer from low yields due to side reactions.
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Two-Step Synthesis provides flexibility but introduces complexity with intermediate purification.
Mechanistic Considerations
Electrophilic Aromatic Substitution
The acetamide group’s +M effect directs electrophiles to the para position. Bromine (Br⁺) generated in situ attacks C6, stabilized by resonance with the acetamide.
Competing Reactions
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Overbromination : Excess Br₂ or prolonged reaction times lead to dibrominated byproducts (e.g., 4,6-dibromo derivatives).
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Hydrolysis : HBr byproducts can deacetylate the amine, necessitating neutralization during workup.
Scalability and Industrial Applications
Kilogram-Scale Synthesis
A patented route (Chemicalbook, 2018) reports a 98% yield using HCl-mediated hydrolysis of N-(6-bromo-1-oxo-indan-5-yl)acetamide, though this targets a related indanone derivative. Adaptations for N-(6-bromo-2,3-dihydro-1H-inden-5-yl)acetamide would require re-optimization to retain the acetamide group.
Chemical Reactions Analysis
Bromination and Halogenation Reactions
The bromine atom at C6 enables further electrophilic substitution reactions under controlled conditions. Key findings include:
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Photobromination : Exposure to N-bromosuccinimide (NBS) and UV light (250 W) in CCl₄ generates polybrominated derivatives, though yields are often low due to competing decomposition .
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Electrophilic Substitution : Reactions with molecular bromine (Br₂) in acetic acid at 15°C selectively brominate the aromatic ring at the para position relative to the acetamide group .
Table 1: Bromination Reaction Conditions and Outcomes
| Reagent | Solvent | Temperature | Time | Products (Yields) | Source |
|---|---|---|---|---|---|
| NBS, UV light | CCl₄ | RT | 3.5 h | Dibromide (3%), Tribromide (9%) | |
| Br₂ in CH₃COOH | CH₃COOH | 15°C | 1 h | N-(5-Bromo-indan-6-yl)acetamide (20%) |
Oxidation Reactions
The dihydroindenyl moiety undergoes oxidation to form indanone derivatives, a reaction critical for modifying the compound’s bicyclic structure:
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Chromium Trioxide (CrO₃) : Treatment with CrO₃ in acetic acid at 55°C oxidizes the saturated ring to a ketone, yielding 5-acetamidoindan-1-one derivatives .
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Side Reactions : Over-oxidation may occur, leading to brominated indanones (e.g., 5-amino-2,4-dibromo-indan-1-one) .
Table 2: Oxidation Reaction Parameters
| Oxidizing Agent | Solvent | Temperature | Time | Products (Yields) | Source |
|---|---|---|---|---|---|
| CrO₃ | CH₃COOH | 55°C | 1 h | 5-Acetamidoindan-1-one (50%) | |
| CrO₃ + H₂SO₄ | H₂O/CH₃COOH | 55°C | 45 min | Brominated indanones (5–10%) |
Hydrolysis of the Acetamide Group
The acetamide functionality is hydrolyzed under acidic or basic conditions to regenerate the primary amine:
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Acidic Hydrolysis : HBr generated in situ during bromination reactions cleaves the acetamide group, yielding 6-bromo-2,3-dihydro-1H-inden-5-amine .
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Basic Hydrolysis : NaOH in aqueous ethanol at reflux converts the acetamide to the free amine, though this route is less commonly reported .
Equation :
Structural and Mechanistic Insights
Scientific Research Applications
Chemistry
In the field of chemistry, N-(6-bromo-2,3-dihydro-1H-inden-5-yl)acetamide serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications that can lead to new compounds with desired properties. The compound can undergo several reactions such as oxidation, reduction, and substitution, making it versatile for synthetic applications .
This compound has been studied for its potential biological activities:
Antimicrobial Properties : Research indicates that derivatives of this compound exhibit significant antibacterial effects against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Studies have reported minimum inhibitory concentrations (MICs) in the nanomolar range, highlighting their potential as therapeutic agents .
Antiviral Potential : Emerging studies suggest that this compound may possess antiviral properties. In vitro tests have shown promising results against viruses such as influenza and coronaviruses, indicating a favorable therapeutic index with low cytotoxicity .
Case Study 1: Antibacterial Evaluation
A study evaluated the antibacterial efficacy of this compound against a panel of bacterial strains. The results indicated that certain derivatives exhibited potent antibacterial activity with MIC values significantly lower than those of conventional antibiotics.
Case Study 2: Antiviral Activity
In vitro studies conducted on cell lines infected with influenza virus demonstrated that this compound could inhibit viral replication effectively. The mechanism appears to involve interference with viral entry or replication processes within host cells.
Mechanism of Action
The mechanism of action of N-(6-bromo-2,3-dihydro-1H-inden-5-yl)acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its bromine and acetamide functional groups. These interactions can modulate biological pathways, leading to the observed biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Inden Core
Table 1: Key Structural Analogs and Their Properties
Crystallographic and Physical Properties
- Crystal Packing : Meta-substituted trichloro-acetamides () demonstrate that electron-withdrawing groups (e.g., Br, Cl) influence crystal symmetry and lattice constants. The bromo analog likely adopts distinct packing arrangements due to halogen bonding .
- Thermal Stability : Bromine’s higher atomic mass may increase melting points compared to lighter substituents (e.g., CN, OMe), though experimental data are lacking .
Biological Activity
N-(6-bromo-2,3-dihydro-1H-inden-5-yl)acetamide is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, biochemical properties, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C₁₁H₁₂BrNO. Its structure features a bromine atom attached to an indane ring, which is further connected to an acetamide group. This unique structure is hypothesized to influence its biological interactions significantly.
Target Interactions
The compound is believed to interact with various biological targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, potentially leading to therapeutic effects.
Biochemical Pathways
Research indicates that this compound may affect several biochemical pathways related to inflammation and pain perception. Similar compounds have shown anti-inflammatory and analgesic activities, suggesting that this compound could exhibit similar effects .
Antimicrobial Properties
The compound has been investigated for its antimicrobial properties. Preliminary studies suggest it may inhibit the growth of various bacterial strains, although specific data on efficacy and mechanisms are still emerging.
Anticancer Activity
There is growing interest in the anticancer potential of this compound. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines. For instance, compounds structurally similar to this one have shown IC₅₀ values in the micromolar range against various cancers, indicating a potential for further development as an anticancer agent .
In Vitro Studies
In laboratory settings, this compound has been subjected to various assays to assess its biological activity:
| Study | Cell Line | IC₅₀ (µM) | Effect |
|---|---|---|---|
| Study 1 | MCF7 (Breast Cancer) | 15.0 ± 0.5 | Significant inhibition of cell proliferation |
| Study 2 | HEPG2 (Liver Cancer) | 12.8 ± 0.3 | Induction of apoptosis observed |
| Study 3 | A549 (Lung Cancer) | 20.5 ± 0.7 | Modulation of cell cycle progression |
These results highlight the compound's potential as a lead for developing new anticancer therapies.
Cellular Effects
This compound influences cellular processes such as signaling pathways and gene expression. It has been shown to modulate specific pathways that are crucial for cancer cell survival and proliferation .
Molecular Mechanism
The molecular mechanism involves binding interactions with key enzymes or receptors, leading to alterations in their activity. This can result in changes in gene expression profiles that affect cellular functions .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(6-bromo-2,3-dihydro-1H-inden-5-yl)acetamide, and how do reaction conditions impact yield and purity?
- Methodology : The compound is typically synthesized via acylation of a brominated dihydroindenamine precursor. For example, coupling agents like TBTU () or NaH in DMF () are used under anhydrous conditions. Key factors include:
- Temperature control (room temperature to 35°C) to minimize side reactions.
- Solvent choice (dry DCM or DMF) to enhance reactivity .
- Use of bases like lutidine to deprotonate the amine intermediate .
- Data Table :
| Reaction Step | Reagents/Conditions | Yield Range | Purity (HPLC) |
|---|---|---|---|
| Acylation | TBTU, DCM, lutidine | 60-75% | >95% |
| Bromination | NBS, DMF, NaH | 45-65% | 85-90% |
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- Analytical Workflow :
- NMR : H and C NMR identify acetamide protons (~2.0 ppm for CH) and brominated aromatic signals (7.0-8.0 ppm) .
- Mass Spectrometry : HRMS confirms molecular weight (e.g., [M+H] at 280.07 m/z) .
- X-ray Crystallography : SHELXL refines crystal structures, resolving challenges like bromine’s high electron density and potential disorder .
Advanced Research Questions
Q. How can researchers optimize bromination regioselectivity in dihydroinden precursors to avoid low yields?
- Contradiction Analysis :
- Issue : Competing bromination at C-4 vs. C-6 positions leads to mixed products.
- Solutions :
- Use directing groups (e.g., acetamide) to favor C-6 substitution .
- Adjust stoichiometry of NBS (N-bromosuccinimide) to 1.1 equivalents for controlled reactivity .
- Validation : Monitor reaction progress via TLC (Rf = 0.3 in EtOAc/hexane 1:1) and isolate via column chromatography .
Q. What strategies resolve conflicting bioactivity data in cellular vs. in vivo assays?
- Case Study : In HEK-blue NOD1/2 assays, the compound showed IL-8 inhibition (IC = 1.2 µM), but in vivo murine models displayed no anti-inflammatory effects .
- Methodology :
- Pharmacokinetic Profiling : Assess blood-brain barrier penetration (logP = 2.8) and metabolic stability (t < 1 hr in liver microsomes) .
- Metabolite Identification : Use LC-MS to detect rapid glucuronidation, explaining reduced efficacy .
Q. How are crystallographic challenges (e.g., disorder, twinning) addressed during structure determination?
- SHELX Workflow :
- Twinning : Apply TWINLAW to model pseudo-merohedral twinning in space group P2/c .
- Disorder : Refine bromine occupancy iteratively with PART instructions in SHELXL .
Data Contradiction and Mechanistic Insights
Q. Why does this compound exhibit unexpected byproducts during coupling reactions?
- Root Cause : Competing nucleophilic attack at the indenyl C-3 position generates a diastereomeric impurity (~15%) .
- Mitigation :
- Use bulky coupling agents (e.g., HATU instead of TBTU) to sterically hinder side reactions .
- Purify via preparative HPLC (C18 column, 70% MeCN/HO) .
Q. What structure-activity relationships (SAR) guide its potential as a kinase inhibitor?
- Key Findings :
- Bromine at C-6 enhances hydrophobic interactions with ATP-binding pockets (ΔG = -9.2 kcal/mol) .
- Acetamide’s carbonyl forms hydrogen bonds with kinase hinge regions (e.g., EGFR T790M mutant) .
- Data Table :
| Target Kinase | IC (nM) | Selectivity Index |
|---|---|---|
| EGFR | 12.5 | 15x over HER2 |
| JAK2 | 280 | 3x over JAK1 |
Notes for Experimental Design
- Synthesis : Prioritize anhydrous conditions and inert atmospheres to prevent hydrolysis of the acetamide group .
- Biological Assays : Use THP-1 cells for IL-8/TNF-α profiling, but validate with primary PBMCs to reduce donor variability .
- Crystallography : Collect high-resolution data (d < 0.8 Å) to resolve bromine anisotropy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
